2,7-Dimethyl-1H-indole-3-carbaldehyde
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Overview
Description
2,7-Dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO It is a derivative of indole, a heterocyclic aromatic organic compound This compound is characterized by the presence of two methyl groups at positions 2 and 7, and an aldehyde group at position 3 on the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-1H-indole-3-carbaldehyde typically involves the formylation of 2,7-dimethylindole. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds as follows:
- 2,7-Dimethylindole is dissolved in DMF.
- POCl3 is added dropwise to the solution at a controlled temperature.
- The reaction mixture is stirred for several hours, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions 5 and 6.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 2,7-Dimethyl-1H-indole-3-carboxylic acid.
Reduction: 2,7-Dimethyl-1H-indole-3-methanol.
Substitution: 5-nitro-2,7-dimethyl-1H-indole-3-carbaldehyde.
Scientific Research Applications
2,7-Dimethyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The indole ring structure allows for interactions with various molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the methyl groups at positions 2 and 7, making it less sterically hindered.
5-Methoxy-3-methyl-1H-indole-2-carbaldehyde: Contains a methoxy group at position 5 and a methyl group at position 3.
1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde: Has an isobutyl group at position 1 and a methyl group at position 2.
Uniqueness: 2,7-Dimethyl-1H-indole-3-carbaldehyde is unique due to the presence of two methyl groups at positions 2 and 7, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its stability and selectivity in certain chemical reactions compared to its analogs.
Properties
IUPAC Name |
2,7-dimethyl-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-9-10(6-13)8(2)12-11(7)9/h3-6,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPNQDYTTYPNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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